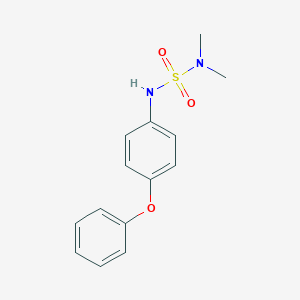
N,N-Dimethyl-N'-(4-phenoxyphenyl)sulfamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
DPPS is a white crystalline powder that was first synthesized in the early 2000s by researchers at the University of California, San Diego. It is a sulfamide-based compound that contains a phenoxyphenyl group, which gives it its unique chemical properties. DPPS has been shown to exhibit a wide range of biological activities, including anti-inflammatory, antitumor, and antiviral effects.
Aplicaciones Científicas De Investigación
DPPS has been extensively studied for its potential applications in various scientific fields. In particular, it has been shown to exhibit promising anti-inflammatory and antitumor effects. It has also been investigated for its potential use as an antiviral agent, as it has been shown to inhibit the replication of certain viruses.
Mecanismo De Acción
The exact mechanism of action of DPPS is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and proteins involved in inflammation, tumor growth, and viral replication. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory prostaglandins. DPPS has also been shown to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression.
Efectos Bioquímicos Y Fisiológicos
DPPS has been shown to exhibit a wide range of biochemical and physiological effects. In particular, it has been shown to reduce inflammation and tumor growth in various animal models. It has also been shown to inhibit the replication of certain viruses, including herpes simplex virus and human cytomegalovirus. DPPS has been shown to have low toxicity in animal models, making it a promising candidate for further development.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of DPPS is its wide range of potential applications in various scientific fields. It has been shown to exhibit promising anti-inflammatory, antitumor, and antiviral effects, making it a potentially valuable tool for researchers in these areas. However, one limitation of DPPS is its relatively low solubility in water, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are many potential future directions for research on DPPS. One area of interest is the development of more effective synthesis methods for producing DPPS. Another area of interest is the further investigation of its potential applications in various scientific fields, including anti-inflammatory, antitumor, and antiviral research. Additionally, more research is needed to fully understand the mechanism of action of DPPS and its potential side effects.
Métodos De Síntesis
The synthesis of DPPS involves the reaction of N,N-dimethylformamide dimethyl acetal with 4-phenoxyaniline, followed by treatment with sulfur trioxide. The resulting product is then purified using recrystallization to obtain pure DPPS.
Propiedades
Número CAS |
23419-78-5 |
|---|---|
Nombre del producto |
N,N-Dimethyl-N'-(4-phenoxyphenyl)sulfamide |
Fórmula molecular |
C14H16N2O3S |
Peso molecular |
292.36 g/mol |
Nombre IUPAC |
1-(dimethylsulfamoylamino)-4-phenoxybenzene |
InChI |
InChI=1S/C14H16N2O3S/c1-16(2)20(17,18)15-12-8-10-14(11-9-12)19-13-6-4-3-5-7-13/h3-11,15H,1-2H3 |
Clave InChI |
ZUTCAWUIARGHSF-UHFFFAOYSA-N |
SMILES |
CN(C)S(=O)(=O)NC1=CC=C(C=C1)OC2=CC=CC=C2 |
SMILES canónico |
CN(C)S(=O)(=O)NC1=CC=C(C=C1)OC2=CC=CC=C2 |
Otros números CAS |
23419-78-5 |
Sinónimos |
U 25030 U-25030 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



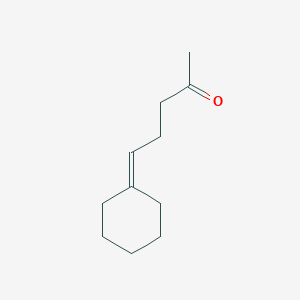
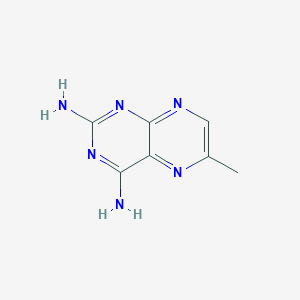
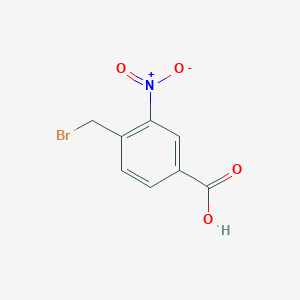
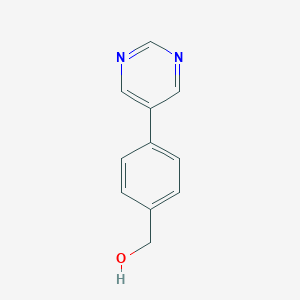

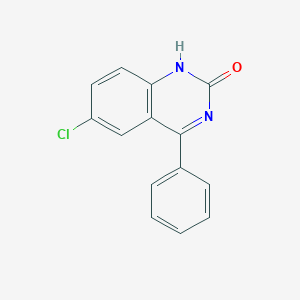
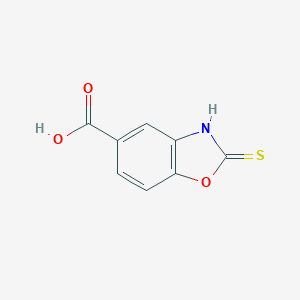
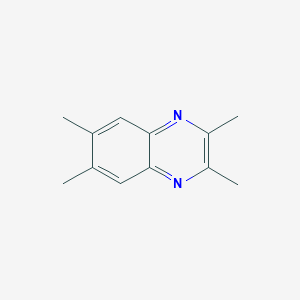
![2-[(2,5-Dimethyl-furan-3-carbonyl)-amino]-4-methylsulfanyl-butyric acid](/img/structure/B187991.png)
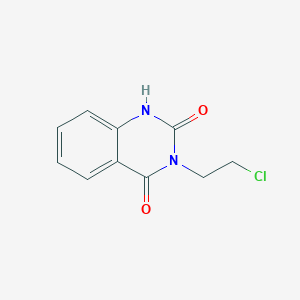
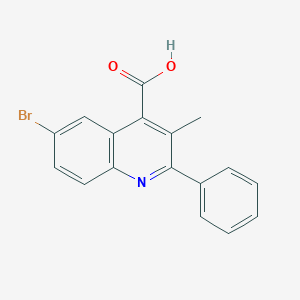
![2-[(2-Chloro-6-fluorobenzyl)oxy]benzaldehyde](/img/structure/B187998.png)
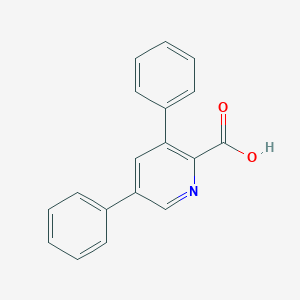
![2-[2-(4-methoxyphenyl)-5-phenyl-1H-imidazol-4-yl]-9H-fluoren-9-one](/img/structure/B188006.png)